molecular formula C6H12F2O B6152283 6,6-difluorohexan-1-ol CAS No. 1064191-56-5

6,6-difluorohexan-1-ol

Cat. No.: B6152283
CAS No.: 1064191-56-5
M. Wt: 138.2
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Description

6,6-Difluorohexan-1-ol (CAS: 136103-92-9) is a fluorinated primary alcohol with the molecular formula C₆H₁₀F₂O and a molar mass of 136.14 g/mol . Structurally, it features a hydroxyl group at the terminal carbon (C1) and two fluorine atoms at the sixth carbon (C6). The compound also contains a double bond between C5 and C6, classifying it as 6,6-difluorohex-5-en-1-ol . This unsaturated fluorinated alcohol is notable for its unique physicochemical properties, including moderate hydrophobicity and reactivity influenced by the electron-withdrawing effects of fluorine. It serves as a precursor in pharmaceutical synthesis, particularly for benzimidazole derivatives, as evidenced by its role in multi-step organic reactions .

Properties

CAS No.

1064191-56-5

Molecular Formula

C6H12F2O

Molecular Weight

138.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-difluorohexan-1-ol typically involves the introduction of fluorine atoms into a hexanol precursor. One common method is the fluorination of hexan-1-ol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using similar fluorinating agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The product is then purified through distillation or chromatography to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

6,6-Difluorohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products Formed

    Oxidation: Formation of 6,6-difluorohexanal or 6,6-difluorohexanoic acid.

    Reduction: Formation of 6,6-difluorohexane.

    Substitution: Formation of various substituted hexanols depending on the nucleophile used.

Scientific Research Applications

6,6-Difluorohexan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound can be used in studies involving fluorinated analogs of biological molecules to understand their interactions and functions.

    Medicine: Fluorinated compounds are often explored for their potential use in pharmaceuticals due to their unique properties, such as increased metabolic stability.

    Industry: It can be used in the development of specialty chemicals and materials with specific properties imparted by the fluorine atoms.

Mechanism of Action

The mechanism by which 6,6-difluorohexan-1-ol exerts its effects depends on the specific chemical or biological context. In general, the presence of fluorine atoms can influence the compound’s reactivity, polarity, and interactions with other molecules. Fluorine atoms can enhance the stability of the compound and affect its binding affinity to molecular targets, such as enzymes or receptors.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key differences between 6,6-difluorohexan-1-ol and structurally related fluorinated/aliphatic alcohols:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Fluorine Atoms Structural Features Key Applications
6,6-Difluorohex-5-en-1-ol 136103-92-9 C₆H₁₀F₂O 136.14 2 Unsaturated (C5=C6), terminal F Pharmaceutical intermediates
1H,1H,2H,2H-Perfluorohexan-1-ol 2043-53-0 C₆H₄F₁₀O 294.08 10 Perfluorinated C1–C2, linear Surfactants, coatings
5,5-Bis(trifluoromethyl)-6,6,6-trifluoro-hexan-1-ol 883516-36-7 C₇H₅F₉O 288.10 9 Trifluoromethyl groups, trifluoro Advanced materials
1H,1H,6H-Decafluorohexan-1-ol 60838-60-0 C₆H₄F₁₀O 294.08 10 Decafluorination, linear chain Fluoropolymer synthesis
rac-(1R,6S)-6-Amino-2,2-difluorocyclohexan-1-ol hydrochloride 1909288-26-1 C₆H₁₀ClF₂NO 187.61 2 Cyclohexanol ring, amino group Drug discovery
6-Aminohexan-1-ol N/A C₆H₁₅NO 117.19 0 Amino substituent, saturated Biochemical research

Key Findings

Fluorination Impact :

  • Electron-withdrawing effects : Increased fluorine content (e.g., in perfluoro derivatives) enhances hydrophobicity and thermal stability but reduces solubility in polar solvents .
  • Reactivity : The unsaturated double bond in 6,6-difluorohex-5-en-1-ol allows for addition reactions (e.g., hydrogenation), whereas perfluoro compounds are chemically inert under standard conditions .

Structural Rigidity: The cyclohexanol derivative (rac-(1R,6S)-6-amino-2,2-difluorocyclohexan-1-ol) exhibits conformational rigidity due to its cyclic structure, making it advantageous in drug design for target-specific binding .

Applications :

  • Pharmaceuticals : 6,6-Difluorohex-5-en-1-ol is used in synthesizing fluorinated benzimidazoles, which show antimicrobial and anticancer activity .
  • Materials Science : Highly fluorinated compounds (e.g., 1H,1H,2H,2H-perfluorohexan-1-ol) are employed in water-repellent coatings and fluoropolymers .

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